5-Bromo-6-methylpicolinonitrile is an organic compound classified as a nitrile, with the chemical formula CHBrN and CAS Number 1173897-86-3. This compound features a heterocyclic structure characterized by a six-membered pyridine ring that contains a bromine atom at the 5th position and a methyl group at the 6th position, along with a nitrile group (C≡N) attached to the pyridine ring. It appears as a colorless solid with a melting point of 125-127 °C and a boiling point of 218-222 °C . The presence of the bromine atom contributes to its slight polarity, while the aromatic ring enhances its stability.
Currently, there is no scientific research readily available on the specific mechanism of action of 5-BMPN in biological systems.
As with most organic compounds, specific safety information on 5-BMPN is limited due to its relatively recent discovery. However, general safety precautions for handling nitriles and bromo-substituted aromatic compounds should be followed. Nitriles can be mildly toxic and some can irritate the skin and eyes. Bromo-substituted aromatics can also be irritating and may react with some materials [, ]. Always consult a safety data sheet (SDS) for specific handling procedures and dispose of the compound according to recommended protocols if it becomes available.
Due to the structure of 5-Bromo-6-methylpicolinonitrile, which includes a picolinonitrile core, researchers might explore its potential applications in the following areas:
The synthesis of 5-Bromo-6-methylpicolinonitrile can be achieved through several methods:
5-Bromo-6-methylpicolinonitrile has several applications:
Several compounds share structural similarities with 5-Bromo-6-methylpicolinonitrile. Here are notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-6-methylpicolinaldehyde | 137778-18-8 | 0.80 |
3-Bromo-6-methylpicolinonitrile | 717843-48-6 | 0.77 |
4-Bromopyridine-2-carbonitrile | 62150-45-2 | 0.78 |
5-Bromo-3-methylpicolinonitrile | 156072-86-5 | 0.75 |
3,5-Dibromo-2,6-dimethylpyridine | 3430-34-0 | 0.79 |
These compounds exhibit varying degrees of similarity based on their structural features but differ in terms of functional groups and biological activities, thus highlighting the uniqueness of 5-Bromo-6-methylpicolinonitrile in its applications and potential uses in organic synthesis and medicinal chemistry .